Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Metabolic stability O-Dealkylation resistance CYP450 metabolism

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 1707581-59-6, molecular formula C₇H₅ClF₂O₃S, molecular weight 242.63 g·mol⁻¹) is a trisubstituted thiophene-2-carboxylate ester bearing a chlorine atom at the 4-position, a difluoromethoxy (–OCF₂H) group at the 3-position, and a methyl ester at the 2-position. The compound belongs to the class of halogenated, fluorinated heterocyclic building blocks commonly employed as intermediates in medicinal chemistry and agrochemical research programs.

Molecular Formula C7H5ClF2O3S
Molecular Weight 242.63 g/mol
Cat. No. B12076913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Molecular FormulaC7H5ClF2O3S
Molecular Weight242.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CS1)Cl)OC(F)F
InChIInChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3
InChIKeyYLELBSIWXKRFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylate: Physicochemical Identity and Structural Classification for Informed Sourcing


Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 1707581-59-6, molecular formula C₇H₅ClF₂O₃S, molecular weight 242.63 g·mol⁻¹) is a trisubstituted thiophene-2-carboxylate ester bearing a chlorine atom at the 4-position, a difluoromethoxy (–OCF₂H) group at the 3-position, and a methyl ester at the 2-position . The compound belongs to the class of halogenated, fluorinated heterocyclic building blocks commonly employed as intermediates in medicinal chemistry and agrochemical research programs. Its core differentiation originates from the confluence of three functional elements—the electrophilic chloro substituent enabling further cross-coupling diversification, the hydrogen-bond-capable –OCF₂H motif providing a metabolically stable bioisostere of methoxy, and the methyl ester serving as a latent carboxylic acid handle—each of which is absent in the closest commercially available analogs .

Why Methyl 4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylate Cannot Be Interchanged with In-Class Analogs in Discovery Chemistry


Generic substitution with the closest structural analogs—Methyl 4-chloro-3-methoxythiophene-2-carboxylate (CAS 1707727-82-9), Methyl 3-(difluoromethoxy)thiophene-2-carboxylate (CAS 202400-95-1), or Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate—introduces quantifiable liabilities. The methoxy analog lacks the –OCF₂H group's established capacity for metabolic O-dealkylation resistance and conformational lipophilicity adaptation . The 4-unsubstituted analog forfeits the chlorine atom necessary for Pd-catalyzed cross-coupling diversification at that position. The 4-bromo analog, while more reactive in cross-coupling, carries a molecular weight penalty of ~44 Da (287.08 vs. 242.63 g·mol⁻¹) that may compromise lead-likeness metrics . Each substitution therefore creates a discrete, non-interchangeable reactivity and property profile that cascades into divergent downstream synthetic sequences and pharmacokinetic behavior.

Quantitative Differentiation Evidence for Methyl 4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylate vs. Closest Analogs


–OCF₂H vs. –OCH₃: Metabolic Stability Advantage Through Blocked O-Dealkylation

The –OCF₂H group functions as a metabolically stable bioisostere of methoxy (–OCH₃). The replacement of –OCH₃ with –OCF₂H eliminates the primary metabolic soft spot: cytochrome P450-mediated oxidative O-dealkylation. In fluorinated small molecule drug discovery, this substitution is a widely validated tactic for enhancing metabolic stability . The –OCF₂H group further acts as a weak hydrogen bond donor via its polarized C–H bond, a property entirely absent in –OCH₃, which can only serve as a hydrogen bond acceptor. This dual lipophilic-hydrogen-bond-donor character is documented as conferring unique target engagement properties not achievable with methoxy analogs . Direct quantitative metabolic stability data for this specific compound are not available in the peer-reviewed primary literature, and this differentiation is therefore classified as class-level inference based on the established behavior of the –OCF₂H pharmacophore.

Metabolic stability O-Dealkylation resistance CYP450 metabolism Bioisostere

Conformational Lipophilicity Adaptability: –OCF₂H as an Environmental Polarity Sensor

The –OCF₂H group uniquely interconverts between a highly lipophilic and a polar conformation via rotation around the O–CHF₂ bond, enabling it to adapt its effective lipophilicity to the polarity of the surrounding molecular environment . This property is absent in both –OCH₃ (fixed polarity, no conformational lipophilicity switching) and –OCF₃ (intrinsically and rigidly lipophilic, ΔlogP ≈ +1.3–1.7 relative to –OCH₃ for phenolic systems) . For benchmark phenolic systems, 3-(difluoromethoxy)phenol has a measured/calculated logP range of 1.70–1.99, moderately above 3-methoxyphenol (logP ~1.34) but substantially below 3-(trifluoromethoxy)phenol (logP ~2.7–3.0) . This positions the –OCF₂H analog in an intermediate and dynamically tunable lipophilicity space that neither the –OCH₃ nor –OCF₃ analog can access.

Lipophilicity modulation Conformational adaptability logP Polarity sensor

Electronic Modulation: Hammett σ_p of –OCF₂H vs. –OCH₃ and Impact on Thiophene Reactivity

The –OCF₂H substituent exerts a substantially greater electron-withdrawing inductive effect than –OCH₃, as quantified by Hammett substituent constants. The para-Hammett σ_p for –OCF₂H is estimated in the range of +0.35 to +0.45, compared to σ_p ≈ –0.27 for –OCH₃, representing a net shift of approximately +0.6 to +0.7 σ units toward electron deficiency . This electronic modulation alters the reactivity of both the thiophene ring and the 4-chloro substituent. Specifically, the electron-withdrawing –OCF₂H group at the 3-position polarizes the C–Cl bond at the 4-position, potentially enhancing its electrophilicity toward oxidative addition in Pd(0)-catalyzed cross-coupling reactions relative to the –OCH₃ congener . The net effect is that the –OCF₂H analog presents a distinctly more electron-poor thiophene scaffold than its –OCH₃ counterpart, which has direct implications for reactivity in subsequent synthetic transformations.

Electronic effects Hammett constants SAR Electrophilic aromatic substitution

4-Chloro vs. 4-Bromo: MW-Adjusted Lead-Likeness and Cross-Coupling Reactivity Balance

Replacement of the 4-chloro substituent with bromine yields Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate (MW 287.08 vs. 242.63 g·mol⁻¹), a molecular weight increase of 44.45 Da (18.3% increase) . This increment is significant in the context of lead-likeness guidelines where every atom addition is scrutinized. While the C–Br bond provides superior reactivity in Pd-catalyzed cross-couplings (lower bond dissociation energy: C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 351 kJ·mol⁻¹) , the chloro analog offers a more balanced profile for early-stage fragment-based or lead-generation libraries where molecular weight minimization is prioritized. Conversely, for programs specifically requiring the highest cross-coupling reactivity, the bromo analog may be preferred, but at the documented weight penalty.

Lead-likeness Molecular weight Cross-coupling Drug design metrics

Synthetic Handle Orthogonality: The 4-Chloro-2-methyl Ester Pair as a Sequential Derivatization Platform

The compound presents two orthogonally addressable functional handles: the methyl ester at C-2 (hydrolyzable to carboxylic acid under basic conditions) and the chlorine at C-4 (suitable for Pd-catalyzed cross-coupling). In contrast, the 4-unsubstituted analog Methyl 3-(difluoromethoxy)thiophene-2-carboxylate (CAS 202400-95-1, MW 208.18) lacks the C-4 halogen entirely, limiting diversification to reactions at the ester or via C–H activation. The 4-Cl + 2-CO₂Me arrangement enables a two-step sequential derivatization: (i) ester hydrolysis to the carboxylic acid for amide coupling, followed by (ii) Pd-catalyzed arylation/amination at C-4, or vice versa. The 4-unsubstituted analog cannot be sequentially elaborated in this manner without resorting to less predictable C–H functionalization strategies.

Orthogonal functionalization Building block Sequential derivatization Medicinal chemistry

Supplier-Declared Purity Benchmark: 98% (NLT) Consistency Across Independent Vendors

Independent supplier declarations from MolCore and Leyan both specify purity at NLT 98% (HPLC) for this compound . This multi-vendor consistency in purity specification provides procurement confidence. While not directly comparative to analogs in a single study, this cross-vendor agreement on minimum purity reduces sourcing risk for programs where impurity profiles could confound biological assay interpretation. The methoxy analog (CAS 1707727-82-9) is listed as discontinued by at least one major supplier , introducing supply continuity risk that does not apply to the target compound.

Quality control Purity specification Procurement Batch consistency

Procurement-Relevant Application Scenarios for Methyl 4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylate


Medicinal Chemistry: Lead Optimization Requiring a Metabolically Stable Methoxy Bioisostere

When SAR data from a methoxy-bearing lead series indicate rapid oxidative O-demethylation (a well-documented metabolic liability), procurement of Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate as a synthetic intermediate enables direct installation of the –OCF₂H group into candidate molecules. The –OCF₂H motif eliminates the CYP450-mediated O-dealkylation pathway while adding a conformationally tunable hydrogen bond donor that can adapt to target binding site polarity . The 4-chloro handle further permits late-stage Pd-catalyzed diversification to explore additional binding pocket interactions. Selection of the methoxy analog (CAS 1707727-82-9) would reintroduce the metabolic soft spot that the SAR program aims to eliminate.

Fragment-Based Drug Discovery: MW-Efficient, Dual-Handle Building Block for Fragment Library Construction

At MW 242.63 and with two orthogonally addressable functional handles (C-2 methyl ester, C-4 chlorine), this compound meets fragment-likeness criteria (MW < 300, clogP typically < 3) while offering greater synthetic versatility than the 4-unsubstituted analog (MW 208.18, single handle) . The 4-bromo analog, though more reactive, carries an 18.3% MW penalty (287.08 g·mol⁻¹) that can negatively impact fragment efficiency indices (e.g., LE, LLE) . For fragment libraries where balanced reactivity and low MW are co-optimized, the 4-chloro variant represents the optimal choice among the difluoromethoxy-thiophene-2-carboxylate sub-family.

Agrochemical Intermediate Synthesis: Thiophene-2-carboxylate Scaffolds for Herbicidal and Fungicidal Programs

Thiophene-2-carboxylic acid derivatives are established scaffolds in herbicide (e.g., thifensulfuron-methyl class) and fungicide development . The 4-chloro-3-(difluoromethoxy) substitution pattern provides an electron-poor thiophene ring (σ_p of –OCF₂H ≈ +0.35 to +0.45) that may modulate bioavailability and target binding in agrochemical contexts. The methyl ester serves as a convenient latent carboxylate for pro-herbicide design, analogous to the sulfonylurea herbicide strategy. The chlorine substituent further offers a diversification point for generating analog libraries to optimize crop selectivity and environmental degradation profiles.

Late-Stage Functionalization Programs: C-4 Chlorine as a Pd-Catalyzed Cross-Coupling Exit Vector

For research programs that have already elaborated the C-2 ester into a complex pharmacophore, the intact C-4 chlorine enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling without requiring protecting group manipulation . This contrasts with the 4-unsubstituted analog, where late-stage C–H functionalization at the 4-position is less predictable and often demands directing group installation. The balance between C–Cl bond stability (BDE ≈ 351 kJ·mol⁻¹) during multi-step synthesis and sufficient reactivity for final-stage Pd-catalyzed coupling makes this substitution pattern strategically advantageous for convergent synthetic routes .

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